7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 230.08 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The IUPAC name for this compound is “6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline” and its InChI code is "1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7 (6)4-9 (8)11/h3-4,12H,1-2,5H2" .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 230.08 and 212.09 . The melting point is 32-35°C and the predicted boiling point is 282.9±40.0 °C . It is insoluble in water .Scientific Research Applications
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Medicinal Chemistry
- Application : 1,2,3,4-tetrahydroisoquinoline analogs, including 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods : The development of these compounds involves synthetic strategies for constructing the core scaffold .
- Results : These compounds have shown potent biological activity, which has garnered a lot of attention in the scientific community .
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Pharmaceutical Industry
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Synthesis of Abemaciclib
- Application : A related compound, 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is used in the preparation of Abemaciclib, a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer .
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Antibacterial Property
- Application : A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
- Results : The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .
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Antiviral Activity
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Safety And Hazards
properties
IUPAC Name |
7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKJGCPZYHYIKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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